molecular formula C20H21N7O B14932452 N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B14932452
M. Wt: 375.4 g/mol
InChI Key: MXUZDNCECHGEPS-UHFFFAOYSA-N
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Description

N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps, starting with the preparation of the triazole and pyridine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include hydrazine, phenylacetic acid, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyridine derivatives, such as:

    1,2,4-Triazole: Known for its antifungal properties.

    Pyridine: A basic heterocyclic organic compound used in various chemical reactions.

Uniqueness

What sets N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide apart is its unique combination of the triazole and pyridine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

IUPAC Name

N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C20H21N7O/c28-19(11-6-10-18-25-24-17-9-4-5-14-27(17)18)22-20-21-16(23-26-20)13-12-15-7-2-1-3-8-15/h1-5,7-9,14H,6,10-13H2,(H2,21,22,23,26,28)

InChI Key

MXUZDNCECHGEPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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